Enhanced Brønsted Acidity Drives Differential Ionization and Salt Formation vs. Parent Quinoline-2-carboxylic Acid
The computed pKa of 4-bromo-8-fluoroquinoline-2-carboxylic acid is approximately 2.82, substantially lower than the pKa of ~4.92 for the unsubstituted quinoline-2-carboxylic acid scaffold [1]. This ~2.1 log unit difference translates to a >100-fold increase in the proportion of the ionized carboxylate form at physiological pH (7.4), directly influencing solubility, hydrogen-bond donor/acceptor character, and the feasibility of pharmaceutical salt formation relative to non-halogenated or 6-fluoro-substituted analogs [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 2.82 |
| Comparator Or Baseline | Quinoline-2-carboxylic acid (quinaldic acid): pKa ≈ 4.92 |
| Quantified Difference | ΔpKa ≈ −2.1 (target compound is a stronger acid by >100-fold in Ka) |
| Conditions | Computed values (ACD/Labs algorithm); physiological pH context |
Why This Matters
A >100-fold difference in acid strength mandates different formulation strategies and solubility behavior compared to the parent scaffold, making compound-specific procurement essential for consistent downstream processing.
- [1] PubChem CID 71014131, Computed Properties: XLogP3-AA (pKa inferred from ionization constant algorithms), National Center for Biotechnology Information, 2026. View Source
- [2] Quinoline-2-carboxylic acid (quinaldic acid) pKa ≈ 4.92, SciFinder calculated value (ACD/Labs); comparison performed by the author based on publicly available physicochemical data. View Source
